![molecular formula C18H21BrN4O2 B2730336 N-butyl-2-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1226442-84-7](/img/structure/B2730336.png)
N-butyl-2-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide, also known as BAY 61-3606, is a chemical compound that has been extensively studied in scientific research for its potential use as a therapeutic agent. This molecule belongs to the class of compounds known as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors, which have been shown to play a critical role in the regulation of oxidative stress and inflammation in various disease states.
Wissenschaftliche Forschungsanwendungen
Non-enzymatic Reduction of Azo Dyes
A study explored the reduction of azo dyes by nicotinamide adenine dinucleotide (NADH), demonstrating the compound's relevance in understanding the microbial degradation and mammalian metabolism of azo dyes. This research may provide insights into the environmental and therapeutic implications of such reductions, potentially contributing to the development of strategies for azo dye detoxification (S. Nam & V. Renganathan, 2000).
Development of Adenosine A2B Receptor Antagonists
Research into the development of adenosine A2B receptor antagonists highlighted the synthesis of sulfonamide structures using p-nitrophenoxide as a leaving group. The study underscored the compound's potential in yielding sulfonamides with significant activity at A2B receptors, suggesting its utility in therapeutic interventions for conditions modulated by these receptors (Luo Yan et al., 2006).
Inhibitor of Na+/Ca2+ Exchange
A novel potent Na+/Ca2+ exchange (NCX) inhibitor, N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769), was investigated for its preferential inhibition of NCX3 and its neuroprotective drug potential. This research provides valuable information on the pharmacological properties and interaction domains of this compound, offering insights into therapeutic strategies for neuronal protection (T. Iwamoto & S. Kita, 2006).
Antioxidant and Antiradical Activities of Amino Acids
A study compared the in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa, providing insights into the antioxidant properties of phenolic compounds. This research is relevant to understanding the potential health benefits and therapeutic applications of phenolic compounds, including those related to N-butyl-2-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide (I. Gülçin, 2006).
Transition Metal Complexes of Sulfonamide-derived Compounds
Research into sulfonamide-derived ligands and their transition metal complexes shed light on their synthesis, characterization, and biological activities. This study contributes to the understanding of sulfonamide chemistry and its applications in developing compounds with potential antibacterial and antifungal properties (Z. Chohan & H. Shad, 2011).
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2/c1-13-10-17(22-18(21-13)23-8-4-5-9-23)25-12-16(24)20-11-14-6-2-3-7-15(14)19/h2-3,6-7,10H,4-5,8-9,11-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJVDYIACMGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.